(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane
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Description
Synthesis Analysis
The synthesis of cyclopropane derivatives often involves strategies that manage the inherent ring strain of the cyclopropane moiety. Techniques such as the use of dibromocarbene intermediates, phase-transfer catalysis, or direct cyclopropanation using diazo compounds and transition metal catalysts can be applied. For instance, the synthesis of related cyclopropane derivatives has been achieved through reactions involving ethyl diazoacetate and subsequent bromination reactions to introduce the bromoethyl group (Boztaş et al., 2019).
Molecular Structure Analysis
The molecular structure of "(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane" features a cyclopropane ring with ethyl and bromoethyl substituents at adjacent carbons. This configuration may influence the compound's reactivity and physical properties. The stereochemistry (1R,2R) indicates the specific three-dimensional orientation of these groups, which can be crucial for its chemical behavior and potential applications.
Chemical Reactions and Properties
Cyclopropane derivatives participate in a variety of chemical reactions, leveraging the ring strain for ring-opening or substitution reactions. Bromoethyl groups are versatile handles for nucleophilic substitution reactions, potentially allowing for further functionalization or incorporation into larger molecules. For example, cyclopropane rings can undergo ring-opening reactions under certain conditions, providing access to a broader range of chemical structures (Sakagami et al., 2008).
Scientific Research Applications
Cyclopropane Ring Applications in Biological Systems
The cyclopropane ring serves as a significant structural component in various biological systems. For instance, cyclopropane-containing compounds have been used to investigate bioactive conformations and enhance activity in biological molecules. Specifically, the design of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers were aimed at creating conformationally restricted analogs of histamine, showcasing the importance of cyclopropane rings in designing compounds with specific biological activities (Kazuta, Matsuda, & Shuto, 2002).
Enzymatic Applications
The role of cyclopropane structures extends to enzymatic processes as well. The conversion characteristics of different cyclopropane derivatives by enzymes in plant systems highlight the specific interactions and preferences of enzymes towards certain cyclopropane structures. For instance, (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid has been observed to be preferentially converted in specific plant systems, indicating a unique interaction between these compounds and the biological enzymes (McKeon & Yang, 2004).
Asymmetric Synthesis and Chiral Compounds
Chiral cyclopropane derivatives are crucial in the field of asymmetric synthesis, serving as building blocks for various pharmacologically active compounds. The precise and controlled synthesis of these compounds, such as (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester, demonstrates the significance of cyclopropane structures in achieving the desired stereochemical configurations in drug development (Lou, Cunière, Su, & Hobson, 2013).
Stereochemical Diversity in Drug Development
The application of stereochemical diversity-oriented strategies utilizing cyclopropane structures is evident in the development of specific ligands for drug target proteins. This strategy is particularly valuable when the bioactive conformation or pharmacophore of the target protein is not well understood. By synthesizing a series of conformationally restricted analogues of histamine with chiral cis- or trans-cyclopropane structures, researchers have been able to develop compounds with different pharmacological profiles, highlighting the versatility and importance of cyclopropane structures in medicinal chemistry (Watanabe, Kazuta, Hayashi, Yamada, Matsuda, & Shuto, 2006).
properties
IUPAC Name |
(1R,2R)-1-(2-bromoethyl)-2-ethylcyclopropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-2-6-5-7(6)3-4-8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUNIVFDMCFMLH-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H]1CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane |
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